2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of dichlorophenoxy and dimethylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with N,N-dimethylethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines, solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a growth regulator.
Medicine: Investigated for its potential therapeutic properties, including its use as an active ingredient in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventually plant death. In biological systems, it may interact with cellular receptors and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-methyl-4-chlorophenoxyacetic acid: Another herbicide with comparable properties.
2-(2,4-dichlorophenoxy)propionic acid: Shares the dichlorophenoxy group and exhibits similar biological activity.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and reactivity. This makes it more versatile in various applications compared to its analogs .
Properties
Molecular Formula |
C12H16Cl2N2O2 |
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Molecular Weight |
291.17 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C12H16Cl2N2O2/c1-16(2)6-5-15-12(17)8-18-11-4-3-9(13)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3,(H,15,17) |
InChI Key |
VOWCDMWCICAVIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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